molecular formula C31H41N2O2P B2550907 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate CAS No. 397282-72-3

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate

Cat. No.: B2550907
CAS No.: 397282-72-3
M. Wt: 504.655
InChI Key: JXEZYCKLKRRERQ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, dimethylamino, phenyl, and phosphinate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate typically involves multi-step organic reactions. One common method includes the reaction of 2-isopropyl-5-methylcyclohexanol with 4-(dimethylamino)benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with phenyl(phenylamino)methylphosphinate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with the removal of oxygen-containing groups.

    Substitution: New compounds with different functional groups replacing the original dimethylamino group.

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylcyclohexyl (4-bromophenyl)(phenylamino)methylphosphinate
  • 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(3,4,5-trimethoxyphenyl)methyl)phosphinate

Uniqueness

2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[[anilino(phenyl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N2O2P/c1-23(2)29-21-16-24(3)22-30(29)35-36(34,28-19-17-27(18-20-28)33(4)5)31(25-12-8-6-9-13-25)32-26-14-10-7-11-15-26/h6-15,17-20,23-24,29-32H,16,21-22H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEZYCKLKRRERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=CC=C3)NC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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